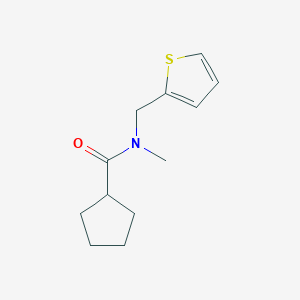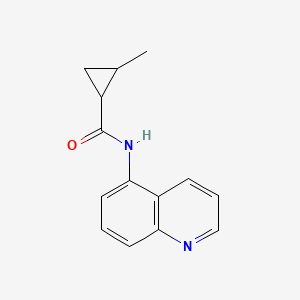
N-cyclohexyl-2-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-quinolin-8-ylacetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are widely distributed throughout the central nervous system and play a critical role in synaptic plasticity, learning, and memory. CX614 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of neurological disorders.
Mecanismo De Acción
N-cyclohexyl-2-quinolin-8-ylacetamide acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and enhances the opening of the ion channel in response to glutamate binding. This results in increased synaptic transmission and enhanced plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on AMPA receptors. In addition to enhancing synaptic transmission and plasticity, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. This compound has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-quinolin-8-ylacetamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise manipulation of AMPA receptor activity without affecting other receptors. However, one limitation is that this compound has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-quinolin-8-ylacetamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, traumatic brain injury, and addiction. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on synaptic transmission and plasticity.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-quinolin-8-ylacetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-aminobenzoic acid. This compound is then reacted with 8-chloroquinoline to form this compound. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-quinolin-8-ylacetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, in both in vitro and in vivo models. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied as a potential treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-cyclohexyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,1-3,9-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUPPHUFUPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)


![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)
![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)



![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
